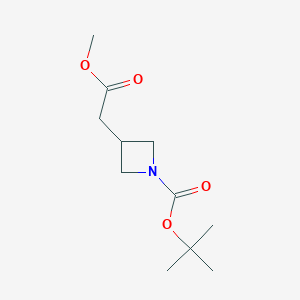

Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-8(7-12)5-9(13)15-4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTPWZDWKAOOPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692985 | |

| Record name | tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497160-14-2 | |

| Record name | tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary: This guide provides an in-depth technical overview of tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate, a valuable synthetic building block in modern medicinal chemistry. The azetidine scaffold imparts unique conformational constraints and physicochemical properties that are highly sought after in drug design. We will explore the molecule's core structure, detail robust synthetic and characterization protocols, and discuss its strategic application in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.

The Azetidine Scaffold: A Privileged Structure in Drug Design

Small, saturated nitrogen-containing heterocycles are foundational motifs in medicinal chemistry. The four-membered azetidine ring, in particular, has emerged as a "bioisostere" for larger rings and acyclic fragments, offering a compelling strategy to modulate pharmacological properties. Its rigid structure can lock a molecule into a desired bioactive conformation, improve metabolic stability, and enhance aqueous solubility. Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate serves as a key functionalized intermediate, providing multiple handles for synthetic diversification, making it an indispensable tool for constructing complex molecular architectures.

Physicochemical and Structural Properties

The molecule's structure consists of a central azetidine ring protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group. This protecting group enhances stability and solubility in organic solvents, and can be readily removed under acidic conditions. The C3 position is substituted with a methoxycarbonylmethyl group, providing a key ester functionality for further chemical modification.

Nomenclature and Identifiers

| Property | Value |

| IUPAC Name | tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate |

| Molecular Formula | C₁₁H₁₉NO₄ |

| Molecular Weight | 229.27 g/mol |

| Common Synonyms | N-Boc-azetidine-3-acetic acid methyl ester |

| CAS Number | 142253-56-3 (Related Precursor: 1-Boc-Azetidine-3-yl-methanol) |

Physicochemical Data

| Property | Value | Source |

| Physical Form | Expected to be a solid or oil at room temperature. | Inferred from related structures |

| Boiling Point | 268-273°C (for 1-Boc-Azetidine-3-yl-methanol) | [1][2] |

| Melting Point | 55°C (for 1-Boc-Azetidine-3-yl-methanol) | [1] |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO) and other common organic solvents. | [3][4] |

| Storage | Sealed in a dry environment at 2-8°C. | [1] |

Synthesis and Manufacturing Strategy

The most efficient and widely adopted route to this class of compounds begins with the synthesis of a crucial unsaturated intermediate, which is then subsequently functionalized. The core strategy involves a Horner-Wadsworth-Emmons (HWE) reaction followed by either reduction or a conjugate addition.

Strategic Synthesis Overview

The primary pathway involves two key transformations:

-

Horner-Wadsworth-Emmons (HWE) Reaction: 1-Boc-3-azetidinone is reacted with a phosphonate ester, such as methyl 2-(dimethoxyphosphoryl)acetate, to generate the α,β-unsaturated ester intermediate, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate. This reaction is highly reliable for creating the exocyclic double bond[5][6].

-

Reduction or Conjugate Addition:

-

To obtain the title compound: The C=C double bond of the HWE product is reduced, typically via catalytic hydrogenation (e.g., H₂ with a Palladium catalyst).

-

To create derivatives: The unsaturated intermediate serves as an excellent Michael acceptor for aza-Michael additions, allowing for the introduction of a wide range of nitrogen nucleophiles at the 3-position of the azetidine ring[5][6].

-

Detailed Protocol: Synthesis of the Key Intermediate

This protocol details the HWE reaction to form tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.

Materials:

-

1-Boc-3-azetidinone

-

Methyl 2-(dimethoxyphosphoryl)acetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Suspend NaH (1.05 eq) in dry THF under an inert atmosphere (e.g., Argon).

-

To this suspension, add neat methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) dropwise at 0°C. Allow the mixture to stir for 30 minutes.

-

Add a solution of 1-Boc-3-azetidinone (1.0 eq) in dry THF.

-

Allow the reaction to warm to room temperature and stir for 1 hour, monitoring by TLC for the disappearance of the starting material.

-

Carefully quench the reaction by the slow addition of water.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography to yield the product[5].

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. The combination of NMR, IR, and Mass Spectrometry provides a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

| Expected ¹H NMR Signals (in CDCl₃) | Multiplicity | Approx. δ (ppm) | Assignment |

| Boc Group | singlet | ~1.45 | -C(CH ₃)₃ |

| Azetidine CH | multiplet | ~3.0-3.2 | Azetidine-CH |

| Methylene (Side Chain) | doublet | ~2.6-2.8 | -CH ₂COOCH₃ |

| Methoxy Group | singlet | ~3.70 | -COOCH ₃ |

| Azetidine CH₂ | multiplet | ~3.9-4.2 | Azetidine-CH ₂ |

| Expected ¹³C NMR Signals (in CDCl₃) | Approx. δ (ppm) | Assignment |

| Boc Methyls | ~28.4 | -C(C H₃)₃ |

| Azetidine CH | ~32-34 | Azetidine-C H |

| Methylene (Side Chain) | ~38-40 | -C H₂COOCH₃ |

| Methoxy Carbon | ~51.8 | -COOC H₃ |

| Azetidine CH₂ | ~55-57 | Azetidine-C H₂ |

| Boc Quaternary Carbon | ~79.8 | -C (CH₃)₃ |

| Boc Carbonyl | ~156.1 | N-C O-O |

| Ester Carbonyl | ~171.5 | -CH₂-C O-O |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

| Functional Group | Characteristic Peak (cm⁻¹) |

| C=O Stretch (Ester) | ~1735-1740 |

| C=O Stretch (Boc carbamate) | ~1695-1700 |

| C-H Stretch (Aliphatic) | ~2850-3000 |

| C-O Stretch | ~1100-1300 |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. For C₁₁H₁₉NO₄, the expected exact mass [M+H]⁺ is approximately 230.1387.

Chemical Reactivity and Applications in Drug Discovery

The true value of tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate and its unsaturated precursor lies in their utility as versatile platforms for generating novel molecular scaffolds.

The Aza-Michael Addition: A Gateway to 3,3-Disubstituted Azetidines

The unsaturated intermediate, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, is a superb Michael acceptor. This allows for the stereocontrolled synthesis of 3,3-disubstituted azetidines, which are challenging to prepare via other methods. This reaction introduces a new substituent at the C3 position, creating a quaternary center and significantly increasing molecular complexity[5][6].

Detailed Protocol: Aza-Michael Addition with Pyrrolidine

Materials:

-

tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

-

Pyrrolidine

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetonitrile

-

Ethyl acetate

-

Water

Procedure:

-

Dissolve the unsaturated ester (1.0 eq), pyrrolidine (1.0 eq), and DBU (1.0 eq) in acetonitrile.

-

Stir the mixture at 65°C for 4-16 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with water and extract with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash chromatography to yield tert-butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate[5].

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is crucial. Safety data for structurally related compounds provides a reliable guide.

Hazard Identification

Based on related structures, the following GHS classifications are anticipated[7][8]:

| Hazard Statement | Description | Pictogram |

| H315 | Causes skin irritation | GHS07 |

| H319 | Causes serious eye irritation | GHS07 |

| H335 | May cause respiratory irritation | GHS07 |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

-

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling[7].

Storage and Stability

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C to ensure long-term stability[1].

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids or bases.

Conclusion

Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate is more than a simple chemical; it is a strategic tool for innovation in drug discovery. Its synthesis, centered around the robust Horner-Wadsworth-Emmons reaction, provides reliable access to a versatile scaffold. Through subsequent reduction or aza-Michael addition, chemists can generate a diverse array of conformationally constrained building blocks. The detailed synthetic and analytical protocols provided herein serve as a validated foundation for researchers to confidently incorporate this valuable intermediate into their synthetic programs, accelerating the discovery of next-generation therapeutics.

References

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. Available at: [Link]

-

142253-56-3 | MFCD06656141 | 1-Boc-azetidine-3-ylmethanol - AA Blocks. Available at: [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. Available at: [Link]

-

N-Boc-3-azetidine acetic acid - Protheragen. Available at: [Link]

-

tert-Butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate - IWK Health Centre. Available at: [Link]

-

tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | C11H17NO4 - PubChem. Available at: [Link]

-

The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis - MDPI. Available at: [Link]

-

A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC - NIH. Available at: [Link]

- EP0169602A1 - Preparation of n-substituted azetidine 3-carboxylic acid derivatives - Google Patents.

-

Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate (C10H17NO3) - PubChemLite. Available at: [Link]

-

Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate - PubChemLite. Available at: [Link]

Sources

- 1. 142253-56-3 | CAS DataBase [m.chemicalbook.com]

- 2. 142253-56-3 1-Boc-Azetidine-3-yl-methanol AKSci J93807 [aksci.com]

- 3. 1-Boc-Azetidine-3-yl-methanol | 142253-56-3 [chemicalbook.com]

- 4. aablocks.com [aablocks.com]

- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. aksci.com [aksci.com]

- 8. aaronchem.com [aaronchem.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Boc-azetidine-3-acetic acid methyl ester

Foreword: The Strategic Value of Constrained Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is paramount. Azetidines, saturated four-membered nitrogen-containing heterocycles, have garnered significant attention as "privileged structural motifs."[1] Their inherent ring strain and conformational rigidity offer a unique three-dimensional architecture that can improve metabolic stability, enhance receptor affinity, and increase solubility compared to more flexible or aromatic systems.[1][2] When functionalized and appropriately protected, such as with the acid-labile tert-butoxycarbonyl (Boc) group, these scaffolds become powerful and versatile building blocks for constructing complex molecular entities.[3][4]

This guide provides an in-depth technical examination of a key representative of this class: Boc-azetidine-3-acetic acid methyl ester . We will dissect its core physicochemical properties, provide validated analytical protocols for its characterization, and explore its strategic application, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable synthetic intermediate.

Chemical Identity and Structural Elucidation

Boc-azetidine-3-acetic acid methyl ester, systematically named 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate, is a bifunctional molecule incorporating a protected amine within a strained ring system and a reactive methyl ester.[5] The Boc group serves to mask the nucleophilicity of the azetidine nitrogen, rendering it stable to a wide array of non-acidic reagents while allowing for facile deprotection under mild acidic conditions.[6][7]

Caption: Chemical Structure of the Title Compound.

Core Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its handling, reactivity, and formulation potential. The following table summarizes the key physicochemical data for Boc-azetidine-3-acetic acid methyl ester.

| Property | Value | Source(s) |

| CAS Number | 610791-05-4 | [5][8] |

| Molecular Formula | C₁₀H₁₇NO₄ | [5][8] |

| Molecular Weight | 215.25 g/mol | [8] |

| Appearance | Liquid | [3][5] |

| Density | 1.072 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.452 | [5] |

| Flash Point | >110 °C | [9] |

| Purity (Typical) | ≥ 95% | [3][5] |

Spectroscopic and Chromatographic Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of synthetic intermediates. The following sections detail the expected spectroscopic and chromatographic profiles for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation in organic chemistry.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Based on the structure and data from analogous compounds[10], the following resonances are predicted:

-

δ ~4.1-3.9 ppm (m, 4H): Overlapping multiplets corresponding to the two sets of methylene protons (-CH₂-) on the azetidine ring. The complexity arises from coupling to each other and to the ring's methine proton.

-

δ ~3.70 ppm (s, 3H): A sharp singlet for the methyl ester (-OCH₃) protons.

-

δ ~3.0-2.8 ppm (m, 1H): A multiplet for the single methine proton (-CH-) of the azetidine ring.

-

δ ~2.65 ppm (d, 2H): A doublet for the methylene protons of the acetic acid side chain (-CH₂-COO).

-

δ ~1.45 ppm (s, 9H): A strong, sharp singlet characteristic of the nine equivalent protons of the tert-butyl group of the Boc protector.

-

-

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will confirm the carbon framework:

-

δ ~172 ppm: Carbonyl carbon of the methyl ester.

-

δ ~156 ppm: Carbonyl carbon of the Boc carbamate.

-

δ ~80 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~55-50 ppm: Azetidine ring methylene carbons.

-

δ ~52 ppm: Methyl ester carbon (-OCH₃).

-

δ ~35-30 ppm: Acetic acid side-chain methylene and azetidine methine carbons.

-

δ ~28.5 ppm: Methyl carbons of the tert-butyl group.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. For this compound, using electrospray ionization (ESI) in positive mode, the primary expected ion would be the protonated molecule.

-

Expected Ion [M+H]⁺: m/z 216.12

-

Other Potential Adducts: [M+Na]⁺ at m/z 238.10

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The spectrum of Boc-azetidine-3-acetic acid methyl ester is dominated by strong absorptions from its two carbonyl groups.

-

~2980-2850 cm⁻¹: C-H stretching vibrations from the alkyl groups.

-

~1735 cm⁻¹: A strong, sharp C=O stretching band characteristic of the saturated methyl ester.[11]

-

~1695 cm⁻¹: A strong C=O stretching band from the Boc carbamate functional group.[11]

-

~1250-1150 cm⁻¹: C-O stretching bands associated with both the ester and carbamate moieties.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically employed.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.

-

Detection: UV detection at ~210 nm, where the carbonyl groups have some absorbance.

-

Expected Result: A single major peak indicating high purity. The retention time will depend on the specific gradient and column used.

Experimental Protocols: A Self-Validating Workflow

The following protocols provide a framework for the comprehensive characterization of Boc-azetidine-3-acetic acid methyl ester. The causality behind each step is explained to ensure robust and reproducible results.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Methyl 1-Boc-azetidine-3-carboxylate 95 610791-05-4 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. CAS 610791-05-4 | 1-BOC-Azetidine-3-carboxylic acid methyl ester - Synblock [synblock.com]

- 9. 1-BOC-AZETIDINE-3-CARBOXYLIC ACID METHYL ESTER, CAS No. 610791-05-4 - iChemical [ichemical.com]

- 10. N-Boc-3-azetidine acetic acid | 183062-96-6 [chemicalbook.com]

- 11. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Janus Kinase Frontier: A Technical Guide to Filgotinib (Jyseleca®)

A Senior Application Scientist's Synthesis for Researchers and Drug Development Professionals

Executive Summary

This document provides an in-depth technical overview of Filgotinib (marketed as Jyseleca®), a potent and selective Janus kinase 1 (JAK1) inhibitor. While the initial inquiry referenced CAS 497160-14-2, it is important to clarify that this number corresponds to a synthetic intermediate, tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate. The therapeutically active compound, Filgotinib, is identified by CAS number 1206161-97-8. This guide will focus on the latter, offering a comprehensive resource for researchers, clinicians, and drug development professionals. We will explore its mechanism of action, pharmacokinetic and pharmacodynamic profiles, clinical efficacy, and safety data, underpinned by insights from pivotal preclinical and clinical studies.

Introduction: The Rationale for Selective JAK1 Inhibition

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—plays a pivotal role in cytokine signaling that governs immune responses and hematopoiesis. Dysregulation of these pathways is a hallmark of numerous autoimmune and inflammatory diseases. Filgotinib emerged from the therapeutic hypothesis that selective inhibition of JAK1 could offer a more targeted immunomodulatory effect with an improved safety profile compared to less selective JAK inhibitors.[1] By preferentially targeting JAK1, Filgotinib modulates the signaling of a specific subset of pro-inflammatory cytokines implicated in the pathophysiology of diseases like rheumatoid arthritis, while potentially mitigating side effects associated with the inhibition of other JAK isoforms.[1][2][3]

Physicochemical Properties and Formulation

| Property | Value |

| Chemical Name | N-[5-[4-[(1,1-Dioxido-4-thiomorpholinyl)methyl]phenyl][1][4][5]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide |

| CAS Number | 1206161-97-8[6][7] |

| Molecular Formula | C₂₁H₂₃N₅O₃S |

| Molecular Weight | 425.51 g/mol |

| Formulation | Oral tablets[8] |

Mechanism of Action: A Deep Dive into JAK1 Selectivity

Filgotinib is an adenosine triphosphate (ATP)-competitive, reversible inhibitor of JAKs.[9] Its therapeutic efficacy stems from its preferential inhibition of JAK1. In biochemical assays, Filgotinib has demonstrated a notable selectivity for JAK1 over other JAK family members.[9]

In Vitro Inhibitory Profile:

| Kinase | IC₅₀ (nM) |

| JAK1 | 10[6][7][10] |

| JAK2 | 28[6][7][10] |

| TYK2 | 116[6][7][10] |

| JAK3 | 810[6][7][10] |

This selectivity is crucial as it translates to a more targeted modulation of cytokine signaling. Inhibition of JAK1 disrupts the signaling of heterodimeric cytokine receptors that utilize JAK1, such as those for IL-6, IFN-γ, and IL-2. In contrast, pathways that rely on JAK2 homodimers, like those for erythropoietin and thrombopoietin, are less affected, which is thought to reduce the risk of hematological side effects such as anemia and thrombocytopenia.[1]

Signaling Pathway Inhibition:

The downstream effect of JAK1 inhibition is the prevention of the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs). This blockade of the JAK-STAT pathway ultimately leads to a reduction in the transcription of pro-inflammatory genes.

Caption: Filgotinib's selective inhibition of JAK1 blocks STAT phosphorylation.

Pharmacokinetics and Metabolism

Filgotinib is rapidly absorbed after oral administration, with or without food.[4] It is extensively metabolized by carboxylesterase 2 (CES2) and, to a lesser extent, CES1, to its primary active metabolite, GS-829845.[2][3][9][11]

Pharmacokinetic Parameters:

| Parameter | Filgotinib | GS-829845 (Metabolite) |

| Time to Peak Plasma Concentration (Tmax) | 1-3 hours[4] | 3-5 hours[12][13] |

| Terminal Elimination Half-life (t½) | 4.9-10.7 hours[2][3][4] | 19.6-27.3 hours[2][3][4] |

| Accumulation at Steady State | Minimal[4] | ~2-fold[4] |

| Primary Route of Elimination | Renal (as metabolite)[2][3][12] | Renal |

Notably, the metabolite has a longer half-life and contributes significantly to the overall clinical activity.[4][14]

Clinical Development and Efficacy

Filgotinib has undergone extensive clinical evaluation for the treatment of moderately to severely active rheumatoid arthritis in a series of Phase 2 (DARWIN) and Phase 3 (FINCH) trials.[1][5][12]

Pivotal Clinical Trials:

-

DARWIN 1 & 2: These Phase 2b studies demonstrated the efficacy of Filgotinib, both as monotherapy and in combination with methotrexate (MTX), in patients with an inadequate response to MTX.[1][11]

-

FINCH 1, 2, & 3: These Phase 3 trials confirmed the efficacy and safety of Filgotinib in various rheumatoid arthritis patient populations, including those with an inadequate response to MTX or biologic DMARDs, and in MTX-naïve patients.[1]

Across these trials, Filgotinib consistently demonstrated significant improvements in the signs and symptoms of rheumatoid arthritis, as measured by the American College of Rheumatology 20% (ACR20) response criteria, and showed a rapid onset of action.[11][14]

Safety and Tolerability

The safety profile of Filgotinib has been evaluated in a large clinical trial program. The most common adverse reactions include nausea, upper respiratory tract infections, urinary tract infections, and dizziness.[1][9]

An integrated safety analysis of seven clinical trials with up to 8.3 years of treatment exposure showed that the rates of serious infections, malignancies, major adverse cardiovascular events (MACE), and venous thromboembolism were stable over time and comparable between the 100 mg and 200 mg doses.[15] A dose-dependent relationship was suggested for herpes zoster and, in patients aged ≥65 years, for malignancies and all-cause mortality.[15][16]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Illustrative Protocol)

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Filgotinib against JAK1, JAK2, JAK3, and TYK2.

-

Materials: Recombinant human JAK enzymes, ATP, appropriate peptide substrate, Filgotinib, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare a serial dilution of Filgotinib in DMSO.

-

In a 384-well plate, add the JAK enzyme, the peptide substrate, and the serially diluted Filgotinib.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using the detection system.

-

Plot the percentage of inhibition against the logarithm of the Filgotinib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

-

Sources

- 1. Filgotinib - Wikipedia [en.wikipedia.org]

- 2. Filgotinib: A Clinical Pharmacology Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Filgotinib: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Filgotinib, a novel JAK1-preferential inhibitor for the treatment of rheumatoid arthritis: An overview from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Filgotinib in Rheumatoid Arthritis: A Profile of Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Filgotinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. scienceopen.com [scienceopen.com]

- 15. Integrated safety analysis of filgotinib in patients with moderate-to-severe rheumatoid arthritis over a treatment duration of up to 8.3 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. hcplive.com [hcplive.com]

(1-Boc-azetidin-3-yl)acetic acid methyl ester molecular weight

An In-depth Technical Guide to (1-Boc-azetidin-3-yl)acetic acid methyl ester: A Core Scaffold for Modern Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly vital structural motif in modern drug discovery. Its inherent ring strain and unique three-dimensional geometry offer a compelling alternative to more common carbocyclic and heterocyclic scaffolds. Azetidine-containing compounds often exhibit improved physicochemical properties, such as enhanced solubility and metabolic stability, making them highly attractive for developing novel therapeutics.[1] This guide provides a comprehensive technical overview of (1-Boc-azetidin-3-yl)acetic acid methyl ester, a versatile building block that serves as a gateway to a wide array of complex and biologically active molecules. We will explore its fundamental properties, detail its synthetic pathway with expert insights, and discuss its critical applications in the field of medicinal chemistry.

The Ascendance of Azetidines in Drug Design

For decades, medicinal chemists have sought scaffolds that provide conformational rigidity and novel exit vectors for molecular elaboration. The azetidine ring fulfills these criteria exceptionally well. Its sp³-rich character and strained four-membered ring structure confer a distinct conformational rigidity that can improve binding affinity to biological targets.[1] This has led to the incorporation of azetidine motifs into several FDA-approved drugs, including the Janus kinase (JAK) inhibitor baricitinib and the MEK inhibitor cobimetinib , where the scaffold is key to achieving enhanced metabolic stability and receptor selectivity.[1][2]

(1-Boc-azetidin-3-yl)acetic acid methyl ester is a particularly valuable derivative. It serves as a constrained structural analogue of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter, making it a valuable starting point for neurological drug discovery.[3][4] The presence of the tert-butyloxycarbonyl (Boc) protecting group and the methyl ester functionality allows for orthogonal chemical strategies, enabling selective modification at different points of the molecule.

Molecular Profile and Physicochemical Properties

The precise characterization of a building block is fundamental to its effective use in synthesis. (1-Boc-azetidin-3-yl)acetic acid methyl ester is the saturated derivative of the common synthetic intermediate, methyl (1-Boc-azetidin-3-ylidene)acetate.[3][4] Its key properties are summarized below.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₉NO₄ | Calculated |

| Molecular Weight | 229.27 g/mol | Calculated |

| IUPAC Name | Methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetate | IUPAC Nomenclature |

| SMILES String | COC(=O)CC1CN(C1)C(=O)OC(C)(C)C | Chemical Structure |

| CAS Number | Not assigned; synthesized as an intermediate. | N/A |

Synthesis and Mechanistic Rationale

The synthesis of (1-Boc-azetidin-3-yl)acetic acid methyl ester is typically achieved via a robust and well-established two-step sequence starting from N-Boc-3-azetidinone. This pathway leverages the reliability of classic olefination chemistry followed by a standard reduction.

Diagram of Synthetic Workflow

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

An In-depth Technical Guide to the Spectroscopic Characterization of tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

This technical guide provides a comprehensive analysis of the spectroscopic data for tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. The structural complexity of this molecule, featuring a strained azetidine ring, a bulky tert-butoxycarbonyl (Boc) protecting group, and a methyl ester, gives rise to a distinct spectroscopic fingerprint. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in fundamental principles of spectroscopy and supported by data from closely related structural analogs.

Molecular Structure and Its Spectroscopic Implications

The unique arrangement of functional groups in tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate dictates its chemical and physical properties, which are in turn reflected in its spectroscopic data. The four-membered azetidine ring is conformationally constrained, leading to specific and often well-resolved signals in NMR spectroscopy. The electron-withdrawing nature of the Boc group and the methyl ester influences the chemical environment of adjacent protons and carbons.

Caption: Molecular structure of the title compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment of a molecule. For tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate, the spectrum is expected to show distinct signals for the azetidine ring protons, the methylene protons of the side chain, the methoxy group, and the tert-butyl group.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~4.05 | t | 2H | Azetidine CH₂ (adjacent to N) | Protons on carbons attached to the nitrogen are deshielded. |

| ~3.65 | s | 3H | OCH₃ | Singlet due to the absence of adjacent protons. |

| ~3.60 | t | 2H | Azetidine CH₂ (adjacent to N) | Similar to the other azetidine protons, deshielded by the nitrogen. |

| ~2.90 | m | 1H | Azetidine CH | Methine proton on the azetidine ring. |

| ~2.60 | d | 2H | CH₂COO | Methylene protons adjacent to the carbonyl group. |

| 1.43 | s | 9H | C(CH₃)₃ | Characteristic singlet for the nine equivalent protons of the Boc group.[1] |

Expert Interpretation: The azetidine ring protons are expected to exhibit a complex splitting pattern due to geminal and vicinal coupling. The two sets of methylene protons on the ring are diastereotopic, meaning they are chemically non-equivalent and should, in a high-resolution spectrum, appear as distinct signals. The chemical shifts are influenced by the ring strain and the electron-withdrawing Boc group. The protons of the methylene bridge (CH₂COO) are adjacent to a stereocenter and are therefore also expected to be diastereotopic, potentially appearing as a doublet of doublets.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~172.0 | C=O (ester) | Carbonyl carbon of the methyl ester. |

| ~156.0 | C=O (Boc) | Carbonyl carbon of the Boc protecting group. |

| ~79.5 | C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~58.0 | Azetidine CH₂ | Carbons of the azetidine ring adjacent to the nitrogen. |

| ~51.7 | OCH₃ | Carbon of the methoxy group.[2] |

| ~38.0 | CH₂COO | Methylene carbon of the side chain. |

| ~35.0 | Azetidine CH | Methine carbon of the azetidine ring. |

| 28.4 | C(CH₃)₃ | Methyl carbons of the tert-butyl group.[2] |

Expert Interpretation: The two carbonyl carbons are the most deshielded, appearing at the downfield end of the spectrum. The quaternary carbon of the Boc group is also characteristically downfield. The carbons of the azetidine ring appear in the mid-range of the spectrum, with their precise shifts being sensitive to the conformation of the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Predicted IR Data

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2975 | Medium | C-H stretch (alkane) | C-H vibrations of the tert-butyl and methylene groups. |

| ~1735 | Strong | C=O stretch (ester) | Characteristic strong absorption for the ester carbonyl.[2] |

| ~1695 | Strong | C=O stretch (carbamate) | Characteristic strong absorption for the Boc-carbamate carbonyl.[2] |

| ~1160 | Strong | C-O stretch | Stretching vibration of the C-O bonds in the ester and carbamate groups. |

Expert Interpretation: The most prominent features in the IR spectrum will be the two strong carbonyl absorptions. The ester carbonyl typically appears at a higher frequency than the carbamate carbonyl. The presence of these two distinct peaks is a strong indicator of the molecule's structure.

Caption: Workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. For tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate, Electrospray Ionization (ESI) in positive mode is a suitable technique.

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion | Rationale |

| 230.14 | [M+H]⁺ | Protonated molecular ion. |

| 252.12 | [M+Na]⁺ | Sodium adduct of the molecular ion. |

| 174.08 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |

| 130.09 | [M+H - Boc]⁺ | Loss of the entire Boc group. |

Expert Interpretation: The observation of the protonated molecular ion ([M+H]⁺) allows for the confirmation of the molecular weight. A characteristic fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da). The presence of these fragment ions in the spectrum would provide strong evidence for the proposed structure. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition, further confirming the molecular formula.

Experimental Protocols

The following are standard protocols for the acquisition of spectroscopic data for a compound such as tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Acquisition time: 4.0 s

-

-

¹³C NMR Parameters:

-

Pulse sequence: zgpg30

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Acquisition time: 1.5 s

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm for ¹H NMR and the residual CHCl₃ signal at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat sample, place a drop of the compound between two potassium bromide (KBr) plates. For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with KBr powder and pressing it into a thin disk.

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16

-

-

Processing: A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Parameters:

-

Ionization mode: Positive

-

Capillary voltage: 3-4 kV

-

Drying gas flow: 5-10 L/min

-

Drying gas temperature: 200-300 °C

-

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

The spectroscopic characterization of tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate is a multi-faceted process that relies on the complementary information provided by ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The predicted data and interpretations presented in this guide provide a robust framework for the structural elucidation and purity assessment of this important synthetic intermediate. The causality behind the experimental choices and the interpretation of the data is rooted in the fundamental principles of chemical spectroscopy, ensuring a high degree of confidence in the assigned structure.

References

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available at: [Link]

Sources

The Azetidine Scaffold in Medicinal Chemistry: From Strained Ring to Strategic Advantage

An In-Depth Technical Guide

Abstract

Historically overshadowed by more common nitrogen heterocycles, the azetidine scaffold—a four-membered, saturated, nitrogen-containing ring—has emerged as a powerhouse in modern drug discovery.[1][2] Its unique combination of high ring strain, conformational rigidity, and sp³-rich character provides medicinal chemists with a powerful tool to overcome pervasive challenges in pharmacokinetics and pharmacodynamics.[3][4] This guide moves beyond a simple survey to provide an in-depth analysis of the strategic application of azetidines, exploring the physicochemical rationale for their use, their role as versatile bioisosteres, the evolution of synthetic strategies that have made them readily accessible, and their successful implementation in a growing number of approved therapeutics.[1][5] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the azetidine scaffold for next-generation pharmaceutical innovation.

Section 1: The Azetidine Advantage: Why a Four-Membered Ring?

The pharmaceutical industry's increasing focus on molecules with greater three-dimensionality has fueled the adoption of scaffolds that depart from traditional planar, aromatic systems.[6] Azetidines are at the forefront of this shift, offering a unique set of intrinsic properties that translate directly into tangible benefits for drug candidates.

Unique Physicochemical Properties: A Trifecta of Influence

The utility of the azetidine ring stems from a unique interplay of three core features:

-

Ring Strain: With a ring strain energy of approximately 25.4 kcal/mol, the azetidine ring is significantly more strained than its five-membered (pyrrolidine, 5.4 kcal/mol) and six-membered (piperidine) counterparts, yet more stable and easier to handle than the highly reactive three-membered aziridine (27.7 kcal/mol).[5][7] This inherent strain is not a liability but a feature; it influences bond angles and electronic distribution, providing distinct vectors for substituent placement that are unachievable with larger, more flexible rings.[1]

-

Conformational Rigidity: The constrained four-membered ring severely limits conformational flexibility.[8] This rigidity reduces the entropic penalty upon binding to a biological target, which can lead to a significant increase in binding affinity and potency.[8] By locking substituents into well-defined spatial orientations, the azetidine scaffold allows for more precise and predictable interactions with target proteins.

-

sp³-Rich Character: The saturated, non-planar nature of the azetidine ring increases the fraction of sp³-hybridized carbons in a molecule. This is a highly desirable trait in modern drug design, as increased sp³ character is strongly correlated with improved aqueous solubility, higher metabolic stability, and a greater likelihood of clinical success.[1][3][6]

Impact on Pharmacokinetic (ADME) Properties

The structural features of azetidines directly modulate a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Enhanced Solubility: The embedded polar nitrogen atom and the three-dimensional structure of the azetidine ring can disrupt crystal packing and improve solvation, often leading to enhanced aqueous solubility compared to more lipophilic carbocyclic or larger heterocyclic analogs.[6][9]

-

Improved Metabolic Stability: The azetidine scaffold can improve metabolic stability by replacing metabolically labile groups or by orienting the molecule to shield other vulnerable sites from enzymatic degradation by cytochrome P450 enzymes.[1][9]

-

Physicochemical Tuning: The nitrogen atom in the azetidine ring acts as a hydrogen bond acceptor and influences the molecule's basicity (pKa) and lipophilicity (logP), allowing for fine-tuning of these critical parameters to optimize cell permeability and target engagement.[1]

Caption: The concept of bioisosteric replacement using an azetidine scaffold to improve drug properties.

Case Study: Cobimetinib (Cotellic®)

The development of Cobimetinib, an FDA-approved MEK inhibitor for the treatment of melanoma, perfectly illustrates the strategic value of the azetidine scaffold. [1][5]The azetidine moiety was incorporated to enhance metabolic stability and receptor selectivity. [1][3]Its rigid structure correctly orients the key interacting functionalities into the binding pocket of the MEK enzyme, while its physicochemical properties contribute to the drug's overall favorable pharmacokinetic profile.

Structure-Activity Relationship (SAR) Insights

The azetidine ring provides a rigid framework for exploring structure-activity relationships. Substituents can be placed at the nitrogen (N-1), an adjacent carbon (C-2), or the distal carbon (C-3). The defined geometry means that the effect of adding, removing, or modifying a substituent on biological activity can be more clearly interpreted, accelerating the optimization of lead compounds. [1][10] Table 1: Physicochemical Property Modulation via Azetidine Bioisosterism (Illustrative)

| Compound | Core Scaffold | Mol. Weight | cLogP | TPSA (Ų) | Key Advantage |

|---|---|---|---|---|---|

| Lead Compound A | Piperazine | 350 | 3.5 | 55.1 | Initial Activity |

| Analogue A-Aze | Azetidine | 322 | 2.8 | 45.9 | Lower lipophilicity, reduced MW, improved rigidity. [1][9] |

| Lead Compound B | Morpholine | 365 | 3.2 | 64.3 | Known scaffold |

| Analogue B-Aze | Spiro-Azetidine | 363 | 3.0 | 55.1 | Rigid conformation, novel chemical space. [11]|

Section 3: Synthetic Accessibility: From Challenge to Opportunity

For decades, the synthesis of functionalized azetidines was considered challenging due to the inherent ring strain, limiting their widespread use. [6][12]However, significant recent advancements have made a diverse array of azetidine-containing building blocks readily accessible, fueling their adoption in drug discovery programs. [1][5]

Key Synthetic Strategies

Modern synthetic chemistry offers several robust and scalable routes to azetidines:

-

[2+2] Cycloadditions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is one of the most direct methods for forming the azetidine ring. [2][5]Advances in catalysis have expanded the scope and efficiency of these reactions. [6]* Intramolecular Cyclizations: The cyclization of γ-amino alcohols or related precursors is a widely used and reliable strategy. Palladium, rhodium, or cobalt catalysts have been employed to facilitate these transformations, even in late-stage functionalization contexts. [1][5]* Strain-Release Methodologies: Highly strained precursors like azabicyclo[1.1.0]butanes (ABBs) can undergo facile ring-opening and functionalization reactions, providing versatile entry points to densely substituted azetidines. [5][6]* Green and Biocatalytic Routes: To meet the demands of sustainable chemistry, methods using visible-light-mediated cycloadditions and engineered enzymes for ring-expansion processes have been developed, enhancing the accessibility of enantioenriched azetidines. [1][3]

Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization

This protocol describes a general, self-validating methodology for the synthesis of an N-substituted azetidine from a γ-amino alcohol precursor, a common strategy in medicinal chemistry. The causality behind the choice of reagents is to ensure efficient activation of the hydroxyl group and subsequent intramolecular displacement by the amine under controlled conditions.

Objective: To synthesize an N-aryl-azetidine via intramolecular cyclization.

Materials:

-

3-(Arylamino)propan-1-ol derivative (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

-

Triphenylphosphine (PPh₃, 0.1 equiv)

-

Diisopropylethylamine (DIPEA, 2.5 equiv)

-

Toluene (anhydrous, 0.1 M)

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 3-(arylamino)propan-1-ol starting material. The system must be kept under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the catalyst and reagents.

-

Reagent Addition: Add Pd(OAc)₂ and PPh₃ to the flask. The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

-

Solvent and Base: Add anhydrous toluene, followed by DIPEA. Toluene is a suitable high-boiling, non-protic solvent. DIPEA acts as a base to deprotonate the amine and facilitate the cyclization step.

-

Reaction: Heat the reaction mixture to 100-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. The aqueous washes remove the base and any inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure N-aryl-azetidine. The choice of eluent is determined by the polarity of the product, typically a gradient of ethyl acetate in hexanes.

Caption: A simplified workflow for the synthesis of an azetidine via intramolecular cyclization.

Section 4: The Therapeutic Landscape of Azetidine-Containing Drugs

The theoretical advantages of the azetidine scaffold have translated into real-world therapeutic success. Several FDA-approved drugs incorporate this moiety to achieve their desired clinical profile, spanning a wide range of diseases. [1][3] Table 2: Selected FDA-Approved Drugs Featuring the Azetidine Scaffold

| Drug Name (Brand) | Target | Therapeutic Area | Role of the Azetidine Scaffold |

|---|---|---|---|

| Baricitinib (Olumiant®) | Janus Kinase (JAK1/JAK2) | Rheumatoid Arthritis, Inflammation | Enhances selectivity and metabolic stability, provides optimal vector for target binding. [1][3] |

| Cobimetinib (Cotellic®) | MEK1/MEK2 | Oncology (Melanoma) | Improves metabolic stability and contributes to the drug's favorable pharmacokinetic profile. [1][5] |

| Azelnidipine (Calblock®) | L-type Calcium Channel | Hypertension | Serves as a rigid scaffold to correctly position the dihydropyridine pharmacophore. [1][5][8] |

| Sarolaner (Simparica®) | Insect GABA-gated chloride channels | Veterinary (Anti-parasitic) | Provides a rigid, sp³-rich core that contributes to potency and species selectivity. [1][3]|

Key Therapeutic Areas

-

Oncology: Azetidines are prominent in targeted cancer therapies, particularly as kinase inhibitors. [11][13]Their ability to confer selectivity and improve drug-like properties makes them ideal for this class of drugs. [14]* Neurodegenerative and CNS Disorders: The conformational constraint of the azetidine ring is valuable for designing ligands for CNS targets like receptors and transporters, where precise geometry is critical for activity. [1][3][15]They have shown promise in developing treatments for conditions like Parkinson's disease and ADHD. [15][16]* Inflammation and Infectious Diseases: As demonstrated by Baricitinib, the scaffold is effective in modulating inflammatory pathways. [1]Additionally, azetidine derivatives have been explored for their antibacterial and antiviral activities. [12][17]

Section 5: Conclusion and Future Directions

The azetidine scaffold has successfully transitioned from a synthetic curiosity to a validated and privileged structure in medicinal chemistry. [1]Its unique ability to impart conformational rigidity, enhance pharmacokinetic properties, and provide novel design vectors ensures its continued relevance.

The future of azetidine chemistry is bright, with several exciting areas of development:

-

Novel Scaffolds: The exploration of more complex, multi-substituted, and spirocyclic azetidines will continue to unlock new chemical space. [11][16]* Late-Stage Functionalization: The development of methods to install the azetidine moiety onto complex molecules in the final stages of a synthesis will accelerate drug discovery efforts. [1]* Advanced Drug Modalities: Azetidines are being incorporated into newer therapeutic modalities, such as Proteolysis-Targeting Chimeras (PROTACs), where their role as rigid linkers is highly advantageous.

As synthetic methodologies become even more robust and our understanding of the scaffold's influence on drug properties deepens, the strategic deployment of the azetidine ring will undoubtedly contribute to the development of the next generation of innovative and effective medicines.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate. [Link]

-

Structures of some azetidine‐based drugs. (n.d.). ResearchGate. [Link]

-

Azetidines of pharmacological interest. (2021). PubMed. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

-

Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. (n.d.). PubMed. [Link]

-

Synthetic azetidines could help simplify drug design for neurological diseases. (2019). ScienceDaily. [Link]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). (2025). ResearchGate. [Link]

-

Examples of azetidine‐based bioisosters. (n.d.). ResearchGate. [Link]

-

Azetidines of pharmacological interest. (2025). ResearchGate. [Link]

-

Background and conceptual design a Aza-azetidine bioisostere of... (n.d.). ResearchGate. [Link]

-

A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. (n.d.). Chemical & Pharmaceutical Bulletin. [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). ACS Publications. [Link]

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

-

Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks. [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (n.d.). NIH. [Link]

-

Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (2022). Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. [Link]

-

Azetidine Amides in Drugs: Structure Search. (2024). Drug Hunter. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084 [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Azetidines - Enamine [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. sciencedaily.com [sciencedaily.com]

- 16. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]

- 17. lifechemicals.com [lifechemicals.com]

Whitepaper: The Biological Significance of Conformationally Constrained GABA Analogues

A Technical Guide on (Azetidin-3-yl)acetic Acid and its Derivatives as GABA Transporter Modulators

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), responsible for maintaining the delicate balance between neuronal excitation and inhibition.[1] Deficiencies in GABAergic signaling are implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1][2] However, the therapeutic utility of GABA itself is severely limited by its inability to effectively cross the blood-brain barrier due to its high polarity and flexible structure.[1][3] This has driven the development of GABA analogues, a class of compounds designed to modulate the GABAergic system. This technical guide delves into the biological significance of conformationally constrained GABA analogues, with a specific focus on (azetidin-3-yl)acetic acid. This scaffold introduces structural rigidity, offering a pathway to enhanced target specificity and improved pharmacokinetic profiles.[4][5] We will explore the primary mechanism of action for this class of compounds—the inhibition of GABA transporters (GATs)—and provide detailed experimental workflows for their synthesis and pharmacological characterization, equipping researchers and drug development professionals with the foundational knowledge to explore this promising therapeutic avenue.

The GABAergic System: A Foundation for Therapeutic Intervention

GABA: The CNS's Primary Inhibitory Neurotransmitter

The GABAergic system is fundamental to the regulation of neuronal excitability throughout the nervous system.[1] GABA is synthesized from the excitatory neurotransmitter glutamate via the enzyme glutamic acid decarboxylase (GAD).[6] Upon release from a presynaptic neuron, GABA traverses the synaptic cleft and binds to postsynaptic GABA receptors (GABA-A and GABA-B), leading to an influx of chloride ions or an efflux of potassium ions, respectively.[6] This hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential, thereby producing an inhibitory effect. The termination of GABA's signal is primarily mediated by its reuptake from the synaptic cleft by GABA transporters (GATs) located on both neurons and glial cells.[7][8]

The Rationale for GABA Analogue Development

The direct administration of GABA as a therapeutic agent is largely ineffective for CNS disorders.[1] Its hydrophilic nature and flexible conformation prevent it from efficiently crossing the lipophilic blood-brain barrier.[3] To overcome this, medicinal chemists have developed GABA analogues, which are molecules structurally similar to GABA but with modified properties to improve bioavailability and efficacy.[4][9]

These analogues employ several strategies to enhance GABAergic transmission:

-

Direct Receptor Agonism: Some analogues are designed to directly activate GABA receptors.

-

Enzyme Inhibition: Others inhibit enzymes responsible for GABA metabolism, such as GABA transaminase (GABA-T), thereby increasing synaptic GABA concentrations.[6]

-

Modulation of Non-GABA Targets: A number of successful drugs, such as gabapentin and pregabalin, are structurally derived from GABA but exert their effects primarily by binding to the α2δ subunit of voltage-gated calcium channels, which indirectly influences neurotransmission.[6][10]

-

Reuptake Inhibition: A highly effective strategy involves blocking the GATs, which prevents the clearance of GABA from the synapse and prolongs its inhibitory action.[7]

(Azetidin-3-yl)acetic Acid: A Conformationally Constrained GABA Analogue

The Azetidine Scaffold: Introducing Structural Rigidity for Enhanced Specificity

The native GABA molecule is highly flexible, allowing it to adopt numerous conformations in solution.[4] While this flexibility is important for its biological function, it can be a hindrance in drug design, leading to interactions with multiple targets and potential off-target effects. The introduction of a rigid scaffold, such as the four-membered azetidine ring, constrains the molecule into a specific, biologically active conformation.[5][11] (Azetidin-3-yl)acetic acid is a conformationally constrained analogue of GABA, where the rigid ring system is hypothesized to improve binding affinity and selectivity for its molecular target.[5] Owing to its stability and unique chemical properties, the azetidine moiety has become a valuable scaffold in medicinal chemistry for CNS disorders.[11]

(Azetidin-3-yl)acetic Acid as a Core Moiety for Library Synthesis

(Azetidin-3-yl)acetic acid and its esterified precursors, like Methyl 2-(azetidin-3-yl)acetate, are versatile building blocks for creating libraries of novel GABA analogues.[5] The nitrogen atom on the azetidine ring can be readily functionalized through N-alkylation or N-acylation, allowing for the systematic exploration of structure-activity relationships (SAR).[5][12] This strategy has been employed to develop potent and selective inhibitors of GABA transporters.

Primary Mechanism of Action: Targeting GABA Transporters (GATs)

For many azetidine-based GABA analogues, the primary mechanism of action is the inhibition of GABA transporters.[13] By blocking these transporters, the compounds increase the extracellular concentration and residence time of GABA in the synaptic cleft, thereby amplifying and prolonging inhibitory signaling. This approach has proven effective in treating conditions characterized by neuronal hyperexcitability, such as epilepsy.[8]

Elucidating the Mechanism: GABA Transporter (GAT) Inhibition

Overview of GAT Subtypes and Their Physiological Roles

Four distinct GABA transporters have been identified in humans: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[8]

-

GAT-1 (SLC6A1): This is the most abundant GABA transporter and is found primarily on presynaptic neurons and, to a lesser extent, on astrocytes.[14] It is considered the major transporter responsible for GABA reuptake in the brain and spinal cord and is a key target for anticonvulsant drugs like tiagabine.[7][8]

-

GAT-2 (SLC6A13): Expressed at low levels in the brain, mainly in the meninges, GAT-2 is more prominent in the liver and kidneys.[8][14] It also transports taurine.[8]

-

GAT-3 (SLC6A11): Predominantly located on astrocytes, GAT-3 plays a crucial role in regulating extrasynaptic GABA levels and maintaining tonic inhibition.[8][14]

-

BGT-1 (SLC6A12): Found at low levels in the brain, BGT-1 transports both GABA and betaine.[8]

The development of subtype-selective inhibitors is a key goal in modern pharmacology, as it may allow for more targeted therapeutic effects with fewer side effects. Azetidine derivatives have shown promise as potent inhibitors of GAT-1 and GAT-3.[13]

Signaling Pathway: GAT Inhibition Enhances GABAergic Tone

The following diagram illustrates the fundamental mechanism by which GAT inhibitors enhance GABAergic neurotransmission. By blocking the reuptake channel, these compounds effectively increase the concentration of GABA available to bind to postsynaptic receptors.

Caption: Mechanism of GAT inhibition by an (azetidin-3-yl)acetic acid analogue.

Structure-Activity Relationships (SAR) of Azetidine-Based GAT Inhibitors

Research into azetidine derivatives has revealed key structural features that influence their potency and selectivity as GAT inhibitors. A study evaluating various substituted azetidine analogues found that lipophilic N-substituents are critical for high-affinity binding to GAT-1.[13] Specifically, azetidin-2-ylacetic acid derivatives with a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety at the nitrogen atom exhibited the highest potency at GAT-1, with IC50 values in the low micromolar range.[13] In contrast, a beta-alanine analogue with a large tris(4-methoxyphenyl)methoxy]ethyl group showed the highest potency for GAT-3.[13] This demonstrates that modifications to both the core azetidine structure and its N-substituent can tune the compound's activity and selectivity profile.

Experimental Workflows for Characterization and Validation

Synthetic Strategy: N-Functionalization and Hydrolysis

The synthesis of a library of (azetidin-3-yl)acetic acid analogues generally follows a robust two-step process starting from a commercially available precursor. The causality behind this workflow is efficiency and modularity; it allows for the rapid generation of diverse compounds from a common intermediate.

Caption: General synthetic workflow for novel (azetidin-3-yl)acetic acid analogues.

Protocol 4.1: General Procedure for Synthesis [5]

-

N-Functionalization:

-

To a solution of Methyl 2-(azetidin-3-yl)acetate hydrochloride (1.0 eq) in a suitable solvent (e.g., DMF or ACN), add a base such as K₂CO₃ or Et₃N (2.5 eq).

-

Add the desired alkylating or acylating agent (e.g., R-Br, R-COCl) (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent (e.g., EtOAc), dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude intermediate by column chromatography.

-

-

Ester Hydrolysis:

-

Dissolve the purified N-substituted methyl ester (1.0 eq) in a mixture of THF and water.

-

Add LiOH or NaOH (1.5 eq) and stir at room temperature for 2-6 hours, monitoring the disappearance of the starting material.

-

Once hydrolysis is complete, acidify the mixture to pH ~2-3 with 1N HCl.

-

Extract the final carboxylic acid product with an appropriate organic solvent, dry, and concentrate to yield the final GABA analogue.

-

Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

-

In Vitro Pharmacological Profiling: GABA Uptake Inhibition Assay

To determine the biological activity of the synthesized analogues, a radioligand uptake inhibition assay is performed. This protocol is a self-validating system because it includes controls for basal uptake, non-specific binding, and a reference inhibitor, ensuring the reliability of the generated data. The choice to use cell lines individually expressing specific GAT subtypes (e.g., HEK-293 cells transfected with hGAT-1 or hGAT-3) is critical for determining inhibitor potency (IC₅₀) and selectivity.

Protocol 4.2: [³H]GABA Uptake Inhibition Assay

-

Cell Culture: Culture HEK-293 cells stably expressing the human GAT subtype of interest (hGAT-1, hGAT-3, etc.) under standard conditions (37°C, 5% CO₂).

-

Assay Preparation:

-

Plate the cells in a 96-well plate and grow to 80-90% confluency.

-

On the day of the assay, wash the cells twice with a Krebs-Ringer-HEPES (KRH) buffer.

-

Prepare serial dilutions of the test compounds (synthesized azetidine analogues) and a known reference inhibitor (e.g., Tiagabine for GAT-1) in KRH buffer.

-

-

Uptake Inhibition:

-

Pre-incubate the cells for 10-15 minutes at room temperature with 100 µL of KRH buffer containing the various concentrations of the test compound or reference inhibitor.

-

Initiate the uptake reaction by adding 100 µL of KRH buffer containing a fixed concentration of [³H]GABA (e.g., 20 nM).

-

Incubate for a short period (e.g., 10 minutes) at room temperature. The short incubation time is crucial to measure the initial rate of uptake, preventing saturation of the transporter.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

-

-

Quantification:

-

Lyse the cells with a scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) in each well using a scintillation counter.

-

-

Controls (for self-validation):

-

Total Uptake: Cells incubated with [³H]GABA only (no inhibitor).

-

Non-specific Uptake: Cells incubated with [³H]GABA in the presence of a saturating concentration of a potent, non-selective GAT inhibitor (e.g., nipecotic acid) to define the baseline.

-

Vehicle Control: Cells incubated with [³H]GABA and the same concentration of vehicle (e.g., DMSO) used to dissolve the test compounds.

-

Data Presentation and Interpretation: IC₅₀ Determination

The raw CPM data is converted to a percentage of inhibition relative to the controls. Non-linear regression analysis is then used to fit the dose-response curve and calculate the IC₅₀ value—the concentration of the inhibitor required to block 50% of the specific GABA uptake.

Table 1: Example Pharmacological Data for Azetidine Analogues

| Compound ID | N-Substituent | GAT-1 IC₅₀ (µM)[13] | GAT-3 IC₅₀ (µM)[13] | GAT-1/GAT-3 Selectivity |

| 1a | 4,4-Diphenylbutenyl | 2.83 | >100 | >35-fold |

| 1b | 4,4-bis(3-methyl-2-thienyl)butenyl | 2.01 | >100 | >50-fold |

| 2a | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl} | >100 | 15.3 | GAT-3 Selective |

| Tiagabine | (Reference) | 0.07 | 20.5 | ~290-fold |

Data is presented for illustrative purposes based on findings for similar structures in the literature.[13]

Therapeutic Potential and Future Directions

Current Clinical Landscape of GABA Analogues

GABA analogues are already a cornerstone in the treatment of several CNS disorders. Pregabalin and Gabapentin are widely prescribed for neuropathic pain, fibromyalgia, and as adjunctive therapy for seizures.[6][9] Other analogues are used for restless legs syndrome and alcohol withdrawal.[9][10] The continued clinical investigation of new analogues, such as HSK16149 for diabetic peripheral neuropathic pain, underscores the sustained interest and therapeutic need in this area.[15]

Potential Applications for Novel GAT Inhibitors

The development of novel, selective GAT inhibitors based on the (azetidin-3-yl)acetic acid scaffold holds significant promise.

-

Epilepsy: Selective GAT-1 inhibitors have a clinically validated role as anticonvulsants.[8]

-

Neuropathic Pain and Anxiety: Enhancing GABAergic tone is a proven strategy for managing pain and anxiety disorders.[10]

-

Neurodegenerative Diseases: Given that GABA deficiency is associated with conditions like Huntington's and Alzheimer's disease, modulating the GABA system could offer therapeutic benefits.[1]

Future Research: Exploring Subtype Selectivity

The path forward lies in leveraging the modular synthesis of azetidine analogues to develop compounds with high selectivity for individual GAT subtypes. A selective GAT-3 inhibitor, for instance, might offer a different therapeutic profile compared to a GAT-1 inhibitor by primarily modulating astrocytic GABA uptake. Future research must also focus on comprehensive preclinical profiling, including assessing blood-brain barrier penetration, metabolic stability, and potential off-target activities to ensure the development of safe and effective clinical candidates.

References

-

Drugs.com. (2023). Gamma-aminobutyric acid analogs. Available at: [Link]

-

RxList. (2021). How Do GABA Analogs Work?. Available at: [Link]

-

Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry, 17(22), 2338-47. Available at: [Link]

-

Golan, D. E. (2025). GABA Receptor. StatPearls - NCBI Bookshelf. Available at: [Link]

-

Clausen, R. P. (n.d.). The GABA transporter and its inhibitors. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). GABA. Available at: [Link]

-

Gajcy, K., Lochynski, S., & Librowski, T. (2010). A Role of GABA Analogues in the Treatment of Neurological Diseases. Current Medicinal Chemistry. Available at: [Link]

-

Höfner, G., & Wanner, K. T. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2256-64. Available at: [Link]

-

JAMA Network. (2024). GABA Analogue HSK16149 in Chinese Patients With Diabetic Peripheral Neuropathic Pain: A Phase 3 Randomized Clinical Trial. PubMed Central. Available at: [Link]

-

Wikipedia. (n.d.). GABA transporter. Available at: [Link]

-

ClinicalTrials.gov. (2025). What's the latest update on the ongoing clinical trials related to GABAA?. Available at: [Link]

-

ResearchGate. (n.d.). Nomenclature, uptake substrates, inhibitors, and tissue expression of GABA transporters. Available at: [Link]

-

Danbolt, N. C. (2013). GABA and Glutamate Transporters in Brain. Frontiers in Endocrinology. Available at: [Link]

-

ClinicalTrials.gov. (2017). Effectiveness of GABA Agonists in Reducing the Reinforcing Effects of Cocaine. Available at: [Link]

-